

Application Notes and Protocols: AF 594 NHS Ester for Immunofluorescence Staining

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Compound of Interest

Compound Name: AF 594 NHS ester

Cat. No.: B12364994

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **AF 594 NHS ester** in immunofluorescence (IF) staining. AF 594 is a bright, photostable, red-fluorescent dye that is ideal for labeling proteins, antibodies, and other amine-containing molecules for a variety of fluorescence-based applications, including microscopy and flow cytometry.^{[1][2][3][4]}

Introduction to AF 594 NHS Ester

AF 594 NHS ester (succinimidyl ester) is an amine-reactive derivative of the AF 594 dye.^{[5][6]} The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines on proteins (such as the side chain of lysine residues) and other molecules to form a stable, covalent amide bond.^{[2][7]} This makes it a widely used tool for conjugating the fluorescent dye to antibodies for use in immunofluorescence staining. The resulting AF 594-conjugated antibodies exhibit bright red fluorescence, high photostability, and are insensitive to pH changes between 4 and 10.^{[1][2][7]}

Key Specifications and Properties

The following table summarizes the key quantitative data and spectral properties of **AF 594 NHS ester**.

Property	Value	Reference
Excitation Maximum (Ex)	590 nm	[1][3]
Emission Maximum (Em)	617 nm	[1][3]
Molecular Weight	~819.8 g/mol	[1]
Extinction Coefficient	~92,000 cm ⁻¹ M ⁻¹	[1]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[1]
Reactivity	Primary amines	[1][2]
Spectrally Similar Dyes	Texas Red™, DyLight 594	[1][8]

Experimental Protocols

Protocol for Antibody Labeling with AF 594 NHS Ester

This protocol provides a general guideline for conjugating **AF 594 NHS ester** to an antibody. The optimal conditions may need to be determined empirically for each specific antibody.

Materials:

- Antibody to be labeled (at a concentration of at least 2 mg/mL for optimal results)[1]
- **AF 594 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0[1][2]
- Purification column (e.g., Sephadex G-25)[9]
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the Antibody:

- Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.[10]
- If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[10]
- Prepare the **AF 594 NHS Ester** Stock Solution:
 - Immediately before use, dissolve the **AF 594 NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]
- Conjugation Reaction:
 - The recommended molar ratio of dye to antibody can vary. It is advisable to test a range of ratios (e.g., 5:1, 10:1, 15:1 dye:antibody) to determine the optimal degree of labeling (DOL).[9]
 - Add the calculated amount of **AF 594 NHS ester** stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[1]
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[9]
 - Elute with PBS and collect the fractions containing the brightly colored, labeled antibody.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically. This is a crucial step for ensuring the quality and consistency of your labeled antibodies.
- Storage:
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[2] Consider adding a cryoprotectant like glycerol for long-term freezer

storage.

Recommended Molar Ratios for Antibody Labeling:

Application	Recommended Molar Ratio (Dye:Antibody)	Notes
General Immunofluorescence	5:1 to 15:1	Higher ratios can lead to quenching or reduced antibody activity. [9]
High-Resolution Imaging	2:1 to 6:1	Lower ratios can be beneficial to avoid steric hindrance and ensure optimal epitope binding.

Protocol for Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence staining of cultured cells.

Materials:

- Cells grown on coverslips
- Fixation Buffer: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% BSA or 10% normal serum from the secondary antibody host species in PBS[\[11\]](#)
- AF 594-conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- PBS

Procedure:

- Cell Culture and Fixation:
 - Culture cells on sterile coverslips to the desired confluency.
 - Wash the cells with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - If staining an intracellular antigen, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[\[11\]](#)
- Antibody Incubation:
 - Primary Antibody (for indirect staining): Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS for 5 minutes each.
 - AF 594-conjugated Antibody (primary or secondary): Dilute the AF 594-conjugated antibody in Blocking Buffer. Typical dilutions for secondary antibodies are in the range of 1:200 to 1:1000.[\[12\]](#) Incubate for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each.

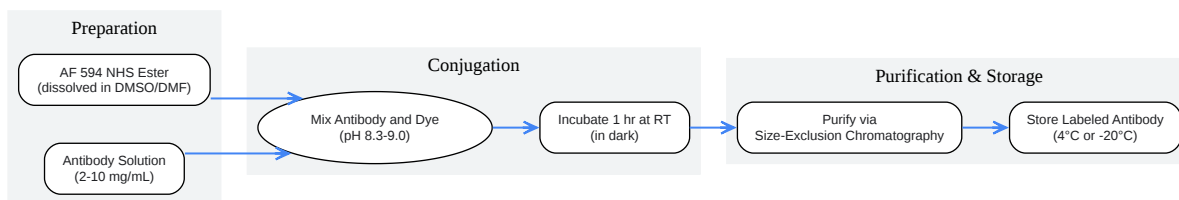
- Counterstaining (Optional):
 - Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
 - Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.
 - Seal the edges of the coverslip with nail polish.
- Imaging:
 - Visualize the staining using a fluorescence microscope equipped with filters appropriate for AF 594 (Excitation: ~590 nm, Emission: ~617 nm).

Recommended Antibody Dilutions and Incubation Times:

Antibody Type	Recommended Dilution Range	Incubation Time	Temperature
Primary Antibody	1:50 - 1:500	1 hour - overnight	Room Temp or 4°C
AF 594-conjugated Secondary	1:200 - 1:1000	1 hour	Room Temp

Visualization of Workflows and Concepts

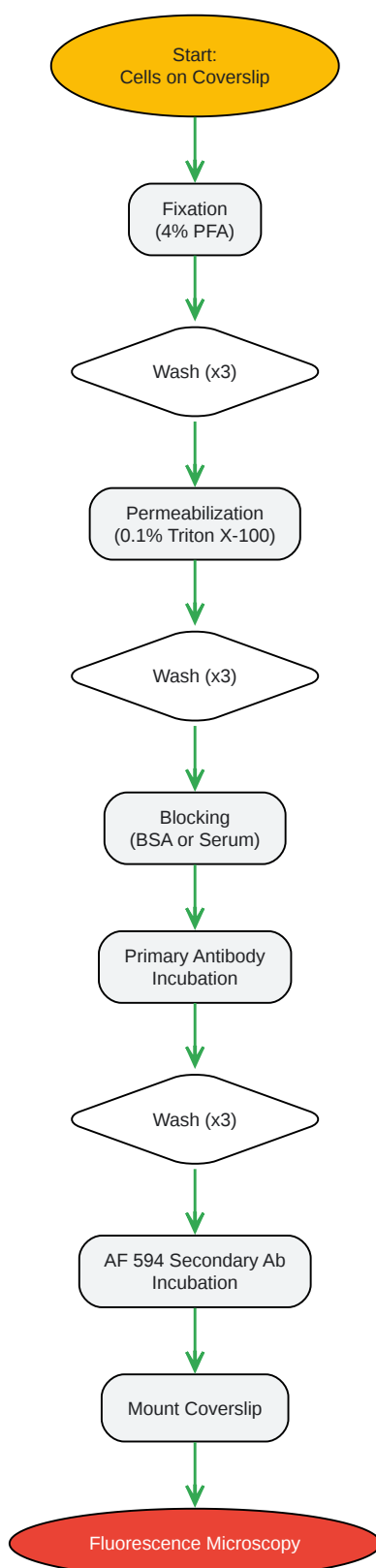
Antibody Labeling Workflow



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Caption: Workflow for labeling antibodies with **AF 594 NHS ester**.

Immunofluorescence Staining Workflow

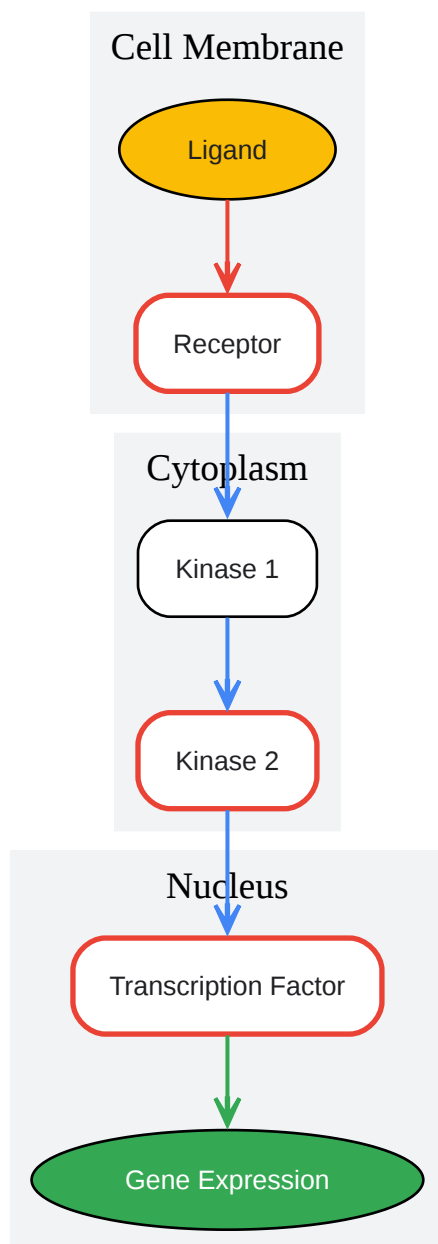


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Caption: General workflow for immunofluorescence staining.

Simplified Signaling Pathway Visualization

This diagram illustrates a generic signaling pathway that can be investigated using immunofluorescence by targeting key proteins with AF 594-labeled antibodies.



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Caption: A generic signaling cascade highlighting potential targets for IF.

Troubleshooting

High background and weak or no signal are common issues in immunofluorescence.

For High Background:

- **Antibody Concentration:** The concentration of the primary or secondary antibody may be too high.[12][13] Perform a titration to find the optimal concentration.
- **Blocking:** Ensure adequate blocking by increasing the incubation time or trying a different blocking agent.[11] Avoid blocking agents that may cross-react with your antibodies.[13]
- **Washing:** Increase the number or duration of washing steps.[14]

For Weak or No Signal:

- **Antibody Compatibility:** Confirm that the primary and secondary antibodies are compatible (e.g., use an anti-mouse secondary for a mouse primary antibody).[15]
- **Antibody Concentration:** The antibody concentration may be too low.[12]
- **Antigen Accessibility:** If staining for an intracellular target, ensure proper permeabilization. Over-fixation can also mask the epitope; consider antigen retrieval methods.[15]
- **Photobleaching:** Protect your slides from light and use an anti-fade mounting medium.[15]
- **Microscope Settings:** Ensure you are using the correct filter sets and that the exposure time is adequate.[15]

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